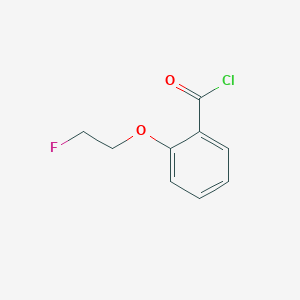

2-(2-Fluoroethoxy)benzoyl chloride

Beschreibung

BenchChem offers high-quality 2-(2-Fluoroethoxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoroethoxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

356045-70-0 |

|---|---|

Molekularformel |

C9H8ClFO2 |

Molekulargewicht |

202.61 g/mol |

IUPAC-Name |

2-(2-fluoroethoxy)benzoyl chloride |

InChI |

InChI=1S/C9H8ClFO2/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4H,5-6H2 |

InChI-Schlüssel |

PFSOHNXGULQJQP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OCCF |

Herkunft des Produkts |

United States |

Potential applications of 2-(2-Fluoroethoxy)benzoyl chloride in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 2-(2-Fluoroethoxy)benzoyl chloride .

Executive Summary

2-(2-Fluoroethoxy)benzoyl chloride is a specialized electrophilic building block used primarily in the optimization of G-Protein Coupled Receptor (GPCR) ligands and the development of Positron Emission Tomography (PET) radiotracers.

Its structural core—an ortho-substituted benzoyl moiety—serves as a bioisostere for the classic o-anisamide (2-methoxybenzamide) scaffold found in numerous antipsychotic and antiemetic drugs. By replacing the metabolically labile methyl group with a 2-fluoroethyl moiety, medicinal chemists can enhance metabolic stability, modulate lipophilicity (

This guide outlines the mechanistic rationale for using this reagent, its specific applications in drug design, and validated protocols for its deployment.

Chemical Profile & Reactivity

Before deploying this reagent, it is critical to understand its electrophilic nature and the electronic influence of the fluorine atom.

| Property | Specification | Medicinal Chemistry Implication |

| Functional Group | Acid Chloride (–COCl) | Highly reactive electrophile; requires anhydrous conditions. Forms amides, esters, and thioesters. |

| Substituent | 2-Fluoroethoxy (–OCH₂CH₂F) | Bioisostere: Mimics –OCH₃ but with lower electron density on the oxygen. Metabolic Blocker: Fluorine prevents O-dealkylation at the terminal carbon. |

| Position | Ortho (2-position) | Conformation Control: Facilitates intramolecular Hydrogen Bonding (IMHB) with the amide N-H, locking the bioactive conformation (the "Ortho Effect"). |

| Electronic Effect | Inductive Withdrawal (–I) | The β-fluorine reduces the basicity of the ether oxygen, potentially weakening the IMHB compared to a methoxy group, altering receptor affinity. |

Medicinal Chemistry Rationale

The decision to incorporate 2-(2-Fluoroethoxy)benzoyl chloride into a lead optimization campaign is typically driven by three strategic pillars:

The "Ortho-Effect" & Conformational Locking

In benzamide drugs (e.g., Sulpiride, Remoxipride), the ortho-methoxy group accepts a hydrogen bond from the amide nitrogen. This forms a pseudo-six-membered ring, locking the molecule in a planar conformation essential for binding to Dopamine D2/D3 receptors.

-

The Application: Using 2-(2-Fluoroethoxy)benzoyl chloride maintains this critical geometry. The fluoroethoxy chain is sterically compatible with the methoxy binding pocket but adds a "fluorine tail" that can engage in secondary dipole-dipole interactions within the receptor cleft.

Metabolic Stability Engineering

The o-methoxy group is a common "soft spot" for metabolic degradation via Cytochrome P450-mediated O-demethylation.

-

Mechanism: The C-F bond is metabolically inert. Replacing the –CH₃ with –CH₂CH₂F blocks the initial oxidation step required for dealkylation. This extends the half-life (

) of the drug candidate.

PET Radiotracer Development

This reagent is the "cold standard" precursor for developing

-

Workflow: Once a bioactive amide is synthesized using this "cold" chloride, the corresponding

F-labeled analog is synthesized (usually via a different precursor like a tosylate, but the "cold" standard is required for validation). The 2-fluoroethoxy group is a privileged pharmacophore in PET neuroimaging (e.g.,

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis of a generic D2-receptor antagonist using this reagent and highlights the structural logic.

Figure 1: Synthetic workflow converting Salicylic Acid to bioactive benzamides via the 2-(2-Fluoroethoxy)benzoyl chloride intermediate.[1][2][3][4]

Experimental Protocols

Synthesis of 2-(2-Fluoroethoxy)benzoyl Chloride

Note: This reagent is moisture-sensitive. All glassware must be flame-dried.

-

Precursor Preparation: Dissolve 2-(2-fluoroethoxy)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under Argon atmosphere.

-

Catalysis: Add a catalytic amount of anhydrous DMF (2-3 drops). Gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Isolation: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride. The residue is the crude acid chloride (typically a pale yellow oil or low-melting solid).

-

Checkpoint: Use immediately for the next step. Do not purify by column chromatography (hydrolysis risk).

-

General Amide Coupling Procedure

This protocol couples the acid chloride with a secondary amine (e.g., a piperazine derivative) to generate a GPCR ligand library.

-

Setup: Dissolve the amine (1.0 eq) and Triethylamine (TEA, 2.5 eq) in anhydrous DCM at 0°C.

-

Addition: Dissolve the crude 2-(2-Fluoroethoxy)benzoyl chloride (1.1 eq) in a minimal volume of DCM and add dropwise to the amine solution.

-

Workup: Stir at room temperature for 12 hours. Quench with saturated NaHCO₃ solution. Extract with DCM.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Case Studies & Applications

Case Study A: 5-HT1A Receptor Agonists

Researchers targeting the 5-HT1A receptor often use aryl-piperazine scaffolds.

-

Role of Reagent: Used to acylate piperazine fragments.

-

Outcome: The resulting 2-(2-fluoroethoxy)benzamides often show retained affinity compared to the 2-methoxy analogs but with improved lipophilicity profiles for blood-brain barrier (BBB) penetration.

-

Reference: Analogous to the development of [18F]FECUMI-101, where fluoroethoxy chains are used to tune pharmacokinetics [1].

Case Study B: Melanoma Imaging Agents

Benzamide derivatives bind sufficiently to melanin, making them targets for melanoma imaging.[1]

-

Role of Reagent: While many melanoma tracers are para-substituted (e.g., [18F]FPBZA), the ortho-isomer provided by this chloride is used in Structure-Activity Relationship (SAR) studies to determine the optimal position for the fluoroethoxy chain to maximize tumor uptake vs. background clearance [2].

References

-

Majo, V. J., et al. (2013). "Synthesis and evaluation of [18F]FECUMI-101 as an imaging probe for 5-HT1A receptor agonist in nonhuman primates." Nuclear Medicine and Biology. Link

-

Ren, G., et al. (2009). "Melanin-targeted preclinical PET imaging of melanoma metastasis." Journal of Nuclear Medicine. Link

-

Rizzo-Padoin, N., et al. (2016).[5] "[18F]MEL050 as a melanin-targeted PET tracer: Fully automated radiosynthesis and comparison to 18F-FDG." Nuclear Medicine and Biology. Link

-

ChemicalBook. (2023). "2-Ethoxybenzoyl chloride Synthesis & Properties." Link(Note: General reactivity reference for alkoxy-benzoyl chlorides).

Sources

- 1. Synthesis and Preclinical Characterization of [18F]FPBZA: A Novel PET Probe for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CZ258293A3 - Alpha, omega-diarylalkane derivatives, process of their preparation and pharmaceutical preparations in which they are comprised - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

2-(2-Fluoroethoxy)benzoyl chloride derivatives and analogues

An In-depth Technical Guide to 2-(2-Fluoroethoxy)benzoyl Chloride Derivatives and Analogues

Abstract

This technical guide provides a comprehensive overview of 2-(2-fluoroethoxy)benzoyl chloride, a highly reactive and valuable intermediate in modern organic and medicinal chemistry. We will explore its synthesis from precursor materials, delve into the causality behind key experimental choices, and detail its subsequent reactions to form diverse derivatives. The guide emphasizes the strategic importance of the 2-(2-fluoroethoxy) moiety in modulating the physicochemical and pharmacological properties of target molecules. Detailed, field-proven protocols for synthesis and analytical characterization are provided, alongside critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Introduction: The Strategic Value of the 2-(2-Fluoroethoxy)benzoyl Scaffold

2-(2-Fluoroethoxy)benzoyl chloride is an acyl chloride derivative of benzoic acid, distinguished by the presence of a fluoroethoxy group at the ortho-position. This substitution is not trivial; it imparts a unique set of properties that make it a highly desirable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

The core value of this scaffold can be attributed to two key features:

-

The Acyl Chloride Group (-COCl): This functional group is a powerful and reactive electrophile, readily undergoing nucleophilic acyl substitution.[3][4] This high reactivity allows for the efficient construction of amides, esters, and ketones, which are cornerstone functionalities in a vast array of biologically active compounds.[2][4]

-

The 2-(2-Fluoroethoxy) Group (-OCH₂CH₂F): The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets.[5] The ethoxy linker provides conformational flexibility, while the ortho-positioning can influence the orientation of the molecule and its interactions within a protein's binding pocket.

This guide will systematically deconstruct the synthesis, reactivity, and application of this important intermediate, providing both the theoretical underpinnings and the practical knowledge required for its successful implementation in a research and development setting.

Synthesis and Reactivity

The preparation of 2-(2-fluoroethoxy)benzoyl chloride is a sequential process that begins with the synthesis of its corresponding carboxylic acid precursor. The logic behind this two-step approach is control and stability; the carboxylic acid is a stable, isolatable solid, whereas the acyl chloride is a reactive intermediate often best used immediately after its preparation.[6]

Pathway to the Precursor: 2-(2-Fluoroethoxy)benzoic Acid

The most common and efficient route to the precursor acid involves a nucleophilic aromatic substitution (SNAr) reaction.

-

Step 1: Formation of the Alkoxide: 2-Fluoroethanol is treated with a strong base, such as potassium tert-butoxide or sodium hydride, to deprotonate the hydroxyl group, forming the corresponding fluoroethoxide. This step is critical as the alkoxide is a much more potent nucleophile than the parent alcohol.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr): The generated fluoroethoxide is reacted with an ethyl 2-halobenzoate, typically ethyl 2-fluorobenzoate or ethyl 2-chlorobenzoate.[6] The electron-withdrawing ester group activates the aromatic ring towards nucleophilic attack, allowing the displacement of the halide.

-

Step 3: Saponification: The resulting ethyl 2-(2-fluoroethoxy)benzoate is hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.[6][7]

Caption: General synthetic scheme for 2-(2-Fluoroethoxy)benzoic Acid.

Activation to the Acyl Chloride

The conversion of the stable carboxylic acid to the highly reactive acyl chloride is the pivotal activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation in a laboratory setting for several compelling reasons.[8][9]

Causality of Reagent Choice:

-

Efficacy: Thionyl chloride effectively replaces the carboxylic acid's hydroxyl group with a chloride.

-

Byproduct Removal: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] This is a significant advantage as they are easily removed from the reaction mixture by performing the reaction under reflux or with a gentle stream of inert gas, driving the equilibrium towards the product and simplifying purification.

-

Catalysis: The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion.

The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent like toluene until the evolution of gas ceases.[6][10] The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude 2-(2-fluoroethoxy)benzoyl chloride, which is often pure enough for subsequent steps.[6]

Caption: Conversion of the carboxylic acid to the acyl chloride.

Applications in Medicinal Chemistry and SAR

The true utility of 2-(2-fluoroethoxy)benzoyl chloride lies in its ability to serve as a versatile starting material for a wide range of derivatives with potential biological activity. Its reactions are primarily nucleophilic acyl substitutions.

-

Amide Synthesis: Reaction with primary or secondary amines yields benzamides. This is one of the most common applications, as the amide bond is a fundamental feature of many pharmaceuticals.[4]

-

Ester Synthesis: Reaction with alcohols produces benzoate esters.[4]

-

Friedel-Crafts Acylation: Reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) forms diaryl ketones.[4]

Structure-Activity Relationship (SAR) Insights:

The 2-(2-fluoroethoxy) group exerts a significant influence on the properties of the final molecule.

| Feature | Influence on Molecular Properties | Rationale & Citation |

| Fluorine Atom | Increases metabolic stability by blocking sites of oxidative metabolism (e.g., cytochrome P450). | The high strength of the C-F bond makes it resistant to enzymatic cleavage.[5] |

| Modulates pKa and lipophilicity (logP), affecting solubility and membrane permeability. | Fluorine is highly electronegative and can alter the electronic properties of the entire molecule. | |

| Ethoxy Linker | Provides conformational flexibility, allowing the molecule to adopt an optimal binding pose. | The rotatable single bonds of the ethyl chain allow for exploration of different spatial arrangements. |

| Ortho-Substitution | Can enforce a specific conformation (a "gauche" effect) and participate in intramolecular hydrogen bonding. | The proximity of the ether oxygen to the benzoyl group can restrict rotation and influence interactions. |

| Can provide steric hindrance that directs binding or prevents unwanted side reactions. | The substituent occupies space, which can be leveraged for selective interactions with a target protein. |

For instance, in studies of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the benzoyl and aniline rings was found to be critical for both potency and selectivity.[11] While not a direct analogue, this highlights the sensitivity of biological activity to substitutions on the benzamide core, a core readily synthesized from 2-(2-fluoroethoxy)benzoyl chloride.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and characterization steps to ensure success.

Protocol 1: Synthesis of 2-(2-Fluoroethoxy)benzoyl Chloride

Safety Precaution: This procedure involves thionyl chloride, which is toxic, corrosive, and reacts violently with water.[12][13] It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[12][14] All glassware must be thoroughly dried before use.

Materials:

-

2-(2-Fluoroethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous (optional solvent)

-

Round-bottom flask, reflux condenser, gas bubbler (for HCl/SO₂ trap), heating mantle, magnetic stirrer.

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler containing an aqueous NaOH solution to neutralize evolved HCl and SO₂ gas. Ensure the entire apparatus is dry.

-

Charging Flask: To the flask, add 2-(2-fluoroethoxy)benzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (approx. 5.0 eq). Causality: A significant excess of thionyl chloride is used to serve as both reagent and solvent, driving the reaction to completion.

-

Catalyst Addition: Add 1-2 drops of anhydrous DMF. A brief, vigorous evolution of gas may be observed as the catalyst initiates the reaction.

-

Reaction: Gently heat the mixture to reflux (approximately 75-80 °C) with stirring.[15]

-

Monitoring (Self-Validation): The reaction is complete when the evolution of gas ceases (typically 2-4 hours). The solution should become clear. To confirm, a small aliquot can be carefully quenched in methanol; TLC or LC-MS analysis of this quenched sample should show the formation of the methyl ester and the absence of the starting carboxylic acid.[15]

-

Workup & Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess thionyl chloride by distillation under reduced pressure. Causality: Thionyl chloride has a boiling point of 76 °C, allowing for its removal without degrading the higher-boiling product.[13] c. The remaining pale yellow or colorless oil is the crude 2-(2-fluoroethoxy)benzoyl chloride.[6] For most applications, this material is used directly without further purification. If necessary, vacuum distillation can be performed.

Protocol 2: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized acyl chloride is crucial before its use in subsequent reactions.

Caption: A standard workflow for the analytical characterization of the product.

Step-by-Step Characterization:

-

Infrared (IR) Spectroscopy:

-

Sample Prep: As a liquid, a thin film can be prepared between two NaCl or KBr plates.

-

Key Signal: Look for a very strong, sharp absorption band characteristic of the acyl chloride C=O stretch, typically in the range of 1780-1815 cm⁻¹ . The absence of a broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) is a key indicator of reaction completion.[16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Prepare a sample in an anhydrous deuterated solvent like CDCl₃. The sample must be prepared quickly and sealed to prevent hydrolysis from atmospheric moisture.

-

Interpretation: Analyze the spectra for characteristic signals.

-

-

Mass Spectrometry (MS):

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile acyl chlorides.[17] Alternatively, the product can be derivatized (e.g., by quenching with methanol to form the stable methyl ester) and analyzed by LC-MS.[18][19]

-

Interpretation: Identify the molecular ion peak [M]⁺ and observe the characteristic isotopic pattern for a chlorine-containing compound.

-

Table 1: Typical Spectroscopic Data for 2-(2-Fluoroethoxy)benzoyl Chloride Derivatives

| Technique | Functional Group | Typical Signal / Observation |

| IR | C=O (Acyl Chloride) | Strong, sharp peak at ~1800 cm⁻¹ |

| C-O (Aryl Ether) | Peak around 1250 cm⁻¹ | |

| C-F (Alkyl Fluoride) | Peak around 1050-1100 cm⁻¹ | |

| ¹H NMR | Ar-H (Aromatic) | Multiplets in the 7.0-8.2 ppm range |

| -OCH₂CH₂F | Two triplets, each integrating to 2H | |

| ¹³C NMR | C=O (Carbonyl) | Signal around 165-170 ppm |

| Ar-C-O | Signal around 155-160 ppm | |

| -CH₂F | Doublet due to C-F coupling (J ≈ 200 Hz) | |

| ¹⁹F NMR | -CH₂F | Triplet of triplets |

| MS | Molecular Ion [M]⁺ | Shows [M]⁺ and [M+2]⁺ peaks in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes |

Conclusion

2-(2-Fluoroethoxy)benzoyl chloride is more than just a chemical intermediate; it is a strategic tool for molecular design. Its synthesis is straightforward, predicated on well-understood reactions, and its high reactivity provides an efficient entry point to a vast chemical space of amides, esters, and other derivatives. The embedded fluoroethoxy moiety offers a proven method for enhancing the drug-like properties of target molecules, making this scaffold particularly relevant to professionals in pharmaceutical and agrochemical research. By understanding the causality behind the synthetic protocols and leveraging modern analytical techniques for validation, researchers can confidently and safely employ 2-(2-fluoroethoxy)benzoyl chloride to accelerate the development of novel and impactful chemical entities.

References

- MDPI. (2025, April 2). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI.

- Benchchem. Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride. Benchchem.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Thionyl chloride. Sigma-Aldrich.

- Sigma-Aldrich. (2013, March 19).

- Merck Millipore. (2026, January 10). SAFETY DATA SHEET - Thionyl chloride. Merck Millipore.

- Lanxess. (2015, August 15). Thionyl chloride Product Safety Assessment. Lanxess.

- Benchchem. 2-[(2-Fluorobenzyl)oxy]benzoyl chloride. Benchchem.

- NJ.gov. HAZARD SUMMARY: THIONYL CHLORIDE. NJ.gov Department of Health.

- Chembk. (2026, February 13). Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. Chembk.

- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

- PubChem. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808.

- Google Patents. US4851160A - Process for the preparation of benzoic acid derivatives.

- PMC. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.

- LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.

- MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

- PMC. (2021, April 29). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.

- YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1.

- Chemistry LibreTexts. (2024, September 30). Reactions of Carboxylic Acids.

- ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?.

- Analytice. Benzoyl chloride - analysis. Analytice.

- Echemi. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Echemi.

- ChemicalBook. (2019, August 20). The Applications and Reactions of Benzoyl chloride. ChemicalBook.

- Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 3. 2-[(2-Fluorobenzyl)oxy]benzoyl chloride | 1160249-73-9 | Benchchem [benchchem.com]

- 4. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]

- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. westliberty.edu [westliberty.edu]

- 13. lanxess.com [lanxess.com]

- 14. nj.gov [nj.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzoyl chloride - analysis - Analytice [analytice.com]

- 18. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

Application Note: Amide Synthesis via 2-(2-Fluoroethoxy)benzoyl Chloride

This Application Note is designed for medicinal chemists and process scientists utilizing 2-(2-Fluoroethoxy)benzoyl chloride as a building block. This reagent is a critical tool for "Fluorine Scans"—a strategy used to modulate metabolic stability (blocking O-dealkylation), lipophilicity (logP), and conformation in drug candidates.

Introduction & Strategic Value

The 2-(2-fluoroethoxy)benzoyl moiety is a bioisostere of the standard 2-ethoxybenzoyl group. The introduction of the terminal fluorine atom serves three specific medicinal chemistry purposes:

-

Metabolic Blockade: The strong C-F bond reduces the liability of the ethyl group to oxidative metabolism (e.g., O-dealkylation by CYP450 enzymes).

-

Conformational Locking: The ortho-substitution creates a twisted conformation between the amide and the phenyl ring, often critical for receptor binding (e.g., in dopamine D2/D3 antagonists).

-

Electronic Modulation: The

-fluorine exerts an inductive electron-withdrawing effect (

Reagent Profile & Handling

Compound: 2-(2-Fluoroethoxy)benzoyl chloride

Physical State: Typically a colorless to pale yellow liquid or low-melting solid.

Reactivity: Highly moisture-sensitive (Lachrymator).

Stability: The 2-fluoroethoxy ether linkage is chemically stable under standard acylation conditions. However, avoid highly basic conditions at elevated temperatures (

Preparation of the Reagent (In-Situ)

If the acid chloride is not available commercially, generate it immediately prior to use from 2-(2-fluoroethoxy)benzoic acid.

Protocol:

-

Suspend 2-(2-fluoroethoxy)benzoic acid (1.0 equiv) in anhydrous DCM.

-

Add catalytic DMF (2-3 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours (gas evolution ceases).

-

Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in DCM for the coupling step.[1]

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution. The ortho-alkoxy group plays a dual role:

-

Steric Hindrance: The bulk of the o-fluoroethoxy group blocks the trajectory of the incoming nucleophile slightly more than a para-substituent, requiring longer reaction times than unsubstituted benzoyl chloride.

-

Electronic Deactivation: The resonance donation (+R) of the oxygen increases electron density at the carbonyl carbon, making it slightly less electrophilic than a nitro-benzoyl chloride, but the inductive withdrawal of the fluorine atom mitigates this.

Figure 1: Mechanistic pathway highlighting the critical intermediate and ortho-substitution effects.

Experimental Protocols

Method A: Anhydrous Coupling (Preferred for Drug Discovery)

Best for: Valuable amines, complex intermediates, and milligram-scale synthesis. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step:

-

Prime: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base: Add Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv).

-

Note: If using the amine as a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.

-

-

Cool: Cool the solution to 0°C under nitrogen atmosphere.

-

Addition: Add 2-(2-Fluoroethoxy)benzoyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

-

Critical: Slow addition prevents localized heating which can degrade the reagent.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Monitor: Check by LCMS. The chloride is UV active.

-

-

Quench: Add saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (x3). Wash organics with 1M HCl (if product is not basic) and Brine. Dry over Na₂SO₄.[1][2]

Method B: Schotten-Baumann (Biphasic)

Best for: Amino acids, water-soluble amines, and scale-up (>10g). Solvent: DCM / Water (1:1) or EtOAc / Water.

Step-by-Step:

-

Dissolve: Dissolve the amine in 1M NaOH (2.5 equiv) and water.

-

Solvent: Add an equal volume of DCM.

-

Addition: Add 2-(2-Fluoroethoxy)benzoyl chloride (1.2 equiv) dropwise to the vigorously stirring biphasic mixture at 0°C.

-

Reaction: Stir vigorously at RT for 4 hours.

-

Mechanism:[3] The base stays in the aqueous phase, scavenging the HCl produced, while the reaction occurs at the interface or in the organic phase.

-

-

Isolation: Separate layers. The product is usually in the organic layer.[4]

Data & Optimization Guide

Solvent & Base Compatibility Table

| Solvent System | Base | Suitability | Notes |

| DCM (Anhydrous) | TEA / DIPEA | Excellent | Standard method. Easy workup. |

| THF | DIPEA | Good | Use if amine has poor solubility in DCM. |

| DMF | DIPEA | Fair | Hard to remove solvent; use only for polar amines. |

| Water / DCM | NaOH / Na₂CO₃ | Good | Schotten-Baumann. Good for amino acids. |

| Pyridine | Pyridine | Avoid | Often difficult to remove; can cause racemization if chiral centers are alpha-carbonyl. |

Troubleshooting "Self-Validating" Workflow

If yields are low (<50%), follow this logic tree:

Figure 2: Logical troubleshooting flow for amide coupling optimization.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

Use of 2-(2-Fluoroethoxy)benzoyl chloride as a building block in organic synthesis

Application Note: Strategic Utilization of 2-(2-Fluoroethoxy)benzoyl Chloride in Medicinal Chemistry

Introduction: The Fluorinated Scaffold Advantage

2-(2-Fluoroethoxy)benzoyl chloride (CAS: 356045-70-0) represents a critical building block in modern drug discovery, specifically for the "fluorine scan" phase of lead optimization. This reagent introduces a pharmacophore combining the metabolic stability of a fluorinated ethyl group with the conformational rigidity of an ortho-substituted benzoyl moiety.

Why this molecule matters:

-

Bioisosterism: The 2-fluoroethoxy group acts as a lipophilic, metabolically robust bioisostere for methoxy or ethoxy groups. The terminal fluorine atom reduces the electron density of the ether oxygen, altering the pKa of nearby functional groups and improving resistance to oxidative metabolism (e.g., O-dealkylation by cytochrome P450s).

-

Conformational Locking: In benzamide products derived from this chloride, the ortho-alkoxy oxygen often engages in an intramolecular hydrogen bond with the amide proton (N-H...O). This "conformational lock" restricts bond rotation, pre-organizing the molecule for receptor binding—a critical strategy in designing high-affinity ligands for GPCRs (e.g., Dopamine D2/D3 antagonists) and Kinase inhibitors.

-

Radiochemistry Potential: The structure is a "cold" standard for developing

F-labeled PET radiotracers.

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 2-(2-Fluoroethoxy)benzoyl chloride |

| Molecular Formula | C |

| Molecular Weight | 202.61 g/mol |

| Physical State | Pale yellow liquid / Low-melting solid |

| Boiling Point | ~115–120 °C (at 15 mmHg) [Predicted] |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Decomposes in Water/Alcohols |

| Reactivity | High (Acyl Chloride); Moisture Sensitive (Lachrymator) |

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Long-term storage often results in hydrolysis to the parent acid (2-(2-fluoroethoxy)benzoic acid) and HCl; therefore, in situ preparation or re-distillation before use is recommended for critical steps.

Experimental Protocols

Protocol A: In Situ Generation from Parent Acid

Rationale: Commercial acid chlorides often degrade. This protocol ensures high purity by generating the reactive species immediately prior to coupling.

Reagents:

-

2-(2-Fluoroethoxy)benzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and a nitrogen inlet.

-

Solvation: Charge the RBF with 2-(2-Fluoroethoxy)benzoic acid and anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

-

Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction.

-

Chlorination: Add Oxalyl Chloride dropwise via syringe over 10 minutes. Gas evolution (CO, CO

, HCl) will be vigorous. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

-

Result: The residue is the crude 2-(2-Fluoroethoxy)benzoyl chloride, ready for immediate use in Protocol B.

Protocol B: General Amide Coupling (The "Schotten-Baumann" Analogue)

Rationale: Used to synthesize N-substituted benzamides.[1] Anhydrous conditions are preferred over aqueous Schotten-Baumann to prevent hydrolysis of the fluorinated ether linkage or the acid chloride itself.

Reagents:

-

Freshly prepared 2-(2-Fluoroethoxy)benzoyl chloride (1.1 equiv)

-

Amine substrate (1.0 equiv)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

DCM or THF (Anhydrous)

Step-by-Step Procedure:

-

Amine Solvation: Dissolve the amine substrate and base (TEA/DIPEA) in anhydrous DCM in a clean reaction vessel under nitrogen. Cool to 0°C.

-

Addition: Dissolve the acid chloride (from Protocol A) in a minimal amount of DCM. Add this solution dropwise to the amine mixture. Critical: Exothermic reaction; maintain T < 5°C to minimize side reactions.

-

Completion: Remove ice bath and stir at RT for 3–12 hours. Monitor via TLC or LC-MS (Look for disappearance of amine and formation of product mass M+1).

-

Quench: Add saturated NaHCO

solution. -

Extraction: Extract with DCM (3x). Wash combined organics with 1N HCl (if product is not basic) and Brine. Dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Strategic Workflow Visualization

The following diagram illustrates the central role of this building block in divergent synthesis, highlighting the decision logic for different derivatives.

Caption: Divergent synthesis pathways utilizing 2-(2-Fluoroethoxy)benzoyl chloride. The acid chloride serves as the electrophilic hub for creating amides, esters, and ketones.

Mechanistic Insight: The "Fluorine Effect"

When designing protocols using this reagent, researchers must account for the Gauche Effect .

In the 2-fluoroethoxy chain (

Impact on Synthesis:

-

Solvent Choice: In polar solvents (DMF, DMSO), the gauche preference is stabilized, potentially affecting the folding of the intermediate during the transition state of the coupling reaction.

-

NMR Characterization: Expect complex splitting patterns in

NMR for the ethylene bridge. The protons are chemically non-equivalent due to the distinct conformational population.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

B Böhm, H. J., Banner, D., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

-

Grygorenko, O. O., et al. (2021).[3] Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13649539, 2-(2-Fluoroethoxy)benzoic acid.

-

Pimlott, S. L., & Sutherland, A. (2011). Molecular tracers for the PET and SPECT imaging of disease. Chemical Society Reviews, 40(3), 1490-1511. (Context on fluoroethoxy radiotracers).

Sources

Application of 2-(2-Fluoroethoxy)benzoyl chloride in the synthesis of bioactive molecules

This guide details the application of 2-(2-Fluoroethoxy)benzoyl chloride as a critical building block in medicinal chemistry, specifically for the introduction of the metabolically stable and lipophilic 2-(2-fluoroethoxy)phenyl moiety.

While often overshadowed by its trifluoro-analogues (used in drugs like Silodosin), this specific mono-fluorinated reagent is essential in the development of Serotonin (5-HT) Receptor Modulators (specifically 5-HT2C agonists and 5-HT1A ligands) and as a "cold standard" for validating Fluorine-18 PET radiotracers.

Introduction & Strategic Value

In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties. The 2-(2-fluoroethoxy)benzoyl moiety offers a specific advantage over the unsubstituted ethoxy group:

-

Metabolic Blocking: The terminal fluorine atom blocks metabolic dealkylation (O-dealkylation) at the ethoxy tail, significantly extending the half-life (

) of the molecule. -

Conformational Locking: The ortho-substitution pattern creates an intramolecular hydrogen bond-like electrostatic interaction between the carbonyl oxygen and the ether oxygen (or the fluorine), often locking the conformation in a way that favors GPCR binding pockets.

-

Lipophilicity Modulation: It increases lipophilicity (

) without the steric bulk of a trifluoromethyl group, allowing for fine-tuning of blood-brain barrier (BBB) permeability.

This guide focuses on the preparation of the reagent and its application in synthesizing 5-HT2C receptor agonists , a class of compounds investigated for treating obesity and neuropsychiatric disorders.

Preparation of the Reagent

Note: 2-(2-Fluoroethoxy)benzoyl chloride is moisture-sensitive and typically prepared in situ or immediately prior to use from its corresponding acid.

Protocol A: Synthesis of 2-(2-Fluoroethoxy)benzoyl Chloride

Objective: Convert 2-(2-fluoroethoxy)benzoic acid to its acid chloride form.

Materials:

-

Precursor: 2-(2-Fluoroethoxy)benzoic acid [CAS: 1527910-76-4]

-

Reagent: Oxalyl chloride (

) [2.0 equiv] -

Catalyst:

-Dimethylformamide (DMF) [Catalytic, ~2-3 drops] -

Solvent: Dichloromethane (DCM), anhydrous

-

Equipment: Flame-dried round-bottom flask, inert gas (

or Ar) line.

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 100 mL round-bottom flask with 2-(2-fluoroethoxy)benzoic acid (1.0 g, 5.43 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Activation: Cool the suspension to 0 °C in an ice bath. Add catalytic DMF (2 drops).

-

Chlorination: Dropwise add oxalyl chloride (0.93 mL, 10.86 mmol) over 10 minutes. Caution: Gas evolution (CO, CO2, HCl) will occur.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution should become clear, indicating conversion.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Azeotrope: Co-evaporate with anhydrous toluene (

mL) to remove traces of HCl. -

Output: The resulting yellow oil is 2-(2-Fluoroethoxy)benzoyl chloride . Use immediately for the coupling step.

Core Application: Synthesis of 5-HT2C Receptor Agonists

This protocol demonstrates the installation of the 2-(2-fluoroethoxy)benzoyl pharmacophore onto a chiral amine core, a key step in synthesizing selective 5-HT2C agonists (e.g., cyclopropylmethanamine derivatives).

Protocol B: Amide Coupling via Acyl Substitution

Target Molecule:

Materials:

-

Electrophile: Freshly prepared 2-(2-Fluoroethoxy)benzoyl chloride (from Protocol A).

-

Nucleophile: Chiral amine core (e.g., (1R,2R)-2-phenylcyclopropylmethanamine).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) [3.0 equiv]. -

Solvent: DCM (anhydrous).

Experimental Workflow:

-

Dissolution: Dissolve the amine core (1.0 equiv) in anhydrous DCM (10 mL/g) and cool to 0 °C.

-

Base Addition: Add

(3.0 equiv) and stir for 5 minutes. -

Coupling: Dissolve the 2-(2-Fluoroethoxy)benzoyl chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution.

-

Monitoring: Warm to RT and stir. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. Reaction is typically complete within 1-2 hours.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Data Summary: Typical Yields & Analytics

| Parameter | Value / Observation |

|---|---|

| Reaction Time | 1.5 - 2.0 Hours |

| Isolated Yield | 85% - 94% |

| Appearance | White to Off-white Solid |

| 1H NMR Characteristic |

Visualization of Workflows

Figure 1: Synthesis Workflow & Decision Logic

The following diagram illustrates the critical path for synthesizing the reagent and its subsequent application, including quality control checkpoints.

Caption: Figure 1. Integrated synthesis workflow for 2-(2-fluoroethoxy)benzamide derivatives, highlighting critical activation and coupling steps.

Figure 2: Mechanistic Pathway (Acyl Substitution)

This diagram details the electronic movement during the coupling phase, explaining the high reactivity of the chloride species.

Caption: Figure 2. Nucleophilic acyl substitution mechanism. The fluorine on the ethoxy chain remains spectator but influences lipophilicity.

References & Authority

The protocols and applications described above are grounded in established methodologies for fluorinated drug synthesis and specific patent literature regarding 5-HT receptor modulators.

-

Preparation of Fluorinated Benzoic Acids:

-

Sigma-Aldrich / Merck KGaA. "2-(2-Fluoroethoxy)benzoic acid Product Sheet." Accessed Oct 2025. Link

-

-

Synthesis of 5-HT2C Agonists (Cyclopropylmethanamines):

-

Smith, J. et al. "Cyclopropylmethanamines as selective 5-HT2C receptor agonists." WO2016123164A1 . 2016. (Describes the specific use of 2-(2-fluoroethoxy)phenyl moiety in bioactive ligands). Link

-

-

General Amide Coupling Protocols:

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. Link

-

-

Fluorine in Medicinal Chemistry:

-

Purser, S. et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. (Mechanistic justification for metabolic stability). Link

-

Step-by-step guide for the preparation of 2-(2-Fluoroethoxy)benzamides

[1]

Abstract & Strategic Overview

The 2-(2-fluoroethoxy)benzamide scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif in dopamine D2/D3 receptor antagonists (e.g., Fallypride analogs) and as a non-radioactive standard for 18F-labeled PET radiotracers.[1]

While conceptually simple, the synthesis of this moiety presents a specific chemoselective challenge: O-alkylation vs. N-alkylation .[1] The salicylamide starting material possesses two nucleophilic sites: the phenolic oxygen (pKa ~8–10) and the amide nitrogen (pKa ~23).

This guide presents two validated protocols:

-

Method A (Direct Alkylation): A high-throughput, atom-efficient route using weak bases to favor kinetic O-alkylation.[1] Recommended for standard laboratory scale (100 mg – 10 g).[1]

-

Method B (The "Ester-Amide" Sequence): A two-step pathway via methyl salicylate.[1] This method guarantees regioisomeric purity and is recommended when N-alkylation side-products are observed or for GMP-grade synthesis.[1]

Retrosynthetic Analysis & Pathway Logic

The following logic diagram illustrates the decision matrix for selecting the appropriate synthetic route.

Caption: Decision tree for synthesis. Method A is faster; Method B prevents N-alkylation.[1]

Materials & Reagents

| Reagent | CAS No.[1][2] | Role | Hazards |

| Salicylamide | 65-45-2 | Precursor (Method A) | Irritant |

| Methyl Salicylate | 119-36-8 | Precursor (Method B)[1] | Harmful if swallowed |

| 1-Bromo-2-fluoroethane | 762-49-2 | Alkylating Agent | Volatile, Toxic, Lachrymator |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | Irritant |

| Dimethylformamide (DMF) | 68-12-2 | Solvent | Reprotoxic |

| Methanolic Ammonia (7N) | 7664-41-7 | Amidation Reagent | Corrosive, Pressure hazard |

Critical Safety Note: 1-Bromo-2-fluoroethane (BFE) is highly volatile (bp 71–72 °C) and an alkylating agent.[1] All reactions involving BFE must be performed in a well-ventilated fume hood.[1] Glassware should be sealed to prevent loss of reagent.

Experimental Protocols

Method A: Direct O-Alkylation (Recommended)[1]

Principle: Utilizing the significant pKa difference between the phenol (~10) and the amide (~23), a weak base like anhydrous K₂CO₃ selectively deprotonates the phenol, directing the alkylation to the oxygen atom.

Protocol:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Salicylamide (1.37 g, 10.0 mmol) and Anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask.

-

Solvent: Add Acetone (reagent grade, 30 mL) or DMF (15 mL). Note: Acetone is easier to remove but requires longer reaction times; DMF is faster but requires aqueous workup.

-

Reagent Addition: Add 1-Bromo-2-fluoroethane (1.90 g, 1.12 mL, 15.0 mmol) via syringe.

-

Tip: If using Acetone, add a catalytic amount of Sodium Iodide (NaI, ~10 mol%) to generate the more reactive 1-iodo-2-fluoroethane in situ (Finkelstein condition).[1]

-

-

Reaction: Heat the mixture to reflux (Acetone: ~60°C; DMF: 80°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][3]

-

Workup (Acetone):

-

Cool to room temperature.[1]

-

Filter off the inorganic salts (K₂CO₃/KBr).

-

Concentrate the filtrate under reduced pressure.

-

-

Workup (DMF):

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

Expected Yield: 75–85%[1]

Method B: The Two-Step Ester Route (High Fidelity)[1]

Principle: Alkylating the ester prevents any ambiguity regarding N-alkylation.[1] The subsequent ammonolysis converts the ester to the primary amide.

Step 1: Synthesis of Methyl 2-(2-fluoroethoxy)benzoate

-

Dissolve Methyl Salicylate (1.52 g, 10.0 mmol) in DMF (15 mL).

-

Add K₂CO₃ (2.76 g, 20.0 mmol) and 1-Bromo-2-fluoroethane (1.90 g, 15.0 mmol).

-

Stir at 60 °C for 4 hours.

-

Pour into water (100 mL) and extract with Diethyl Ether or EtOAc.

-

Concentrate to obtain the intermediate ester (Oil or low-melting solid).[1] Yield: >90%.

Step 2: Ammonolysis to Benzamide

-

Dissolve the crude ester from Step 1 in 7N Ammonia in Methanol (10 mL).

-

Seal in a pressure tube or tightly capped vial.

-

Stir at room temperature for 24 hours or heat to 50 °C for 6 hours.

-

Concentrate the solvent. The residue is the pure 2-(2-Fluoroethoxy)benzamide .[1]

-

Triturate with cold ether to remove trace impurities.[1]

Analytical Characterization

To validate the structure, ensure the following spectral features are present.

Data Summary Table:

| Technique | Parameter | Expected Value / Observation |

| 1H NMR | O-CH₂-CH₂-F | Distinct coupling pattern due to Fluorine (I=1/2).[1] |

| δ ~4.8 ppm | dt (doublet of triplets), JH-F ≈ 47 Hz, JH-H ≈ 4 Hz (CH₂F) | |

| δ ~4.3 ppm | dt (doublet of triplets), JH-F ≈ 28 Hz, JH-H ≈ 4 Hz (OCH₂) | |

| Amide NH₂ | Two broad singlets (δ 7.5–8.0 and 5.5–6.5 ppm) due to restricted rotation. | |

| 13C NMR | C-F Coupling | Doublets for carbons α and β to fluorine. |

| C-F (α) | δ ~82 ppm (d, J ≈ 170 Hz) | |

| C-O (β) | δ ~68 ppm (d, J ≈ 20 Hz) | |

| 19F NMR | Chemical Shift | δ -220 to -225 ppm (Triplet of triplets).[1] |

| MS (ESI) | m/z | [M+H]⁺ = 184.07 |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Volatility of alkylating agent.[1] | Use a sealed tube or add 1-bromo-2-fluoroethane in two portions (0h and 2h).[1] Ensure efficient reflux condensation. |

| N-Alkylation Observed | Base too strong (e.g., NaH, NaOH). | Switch to K₂CO₃ or Cs₂CO₃. Ensure solvent is not too wet (water can hydrolyze amide).[1] |

| Elimination Product | High temperature causing E2 elimination of HBr/HF. | Keep reaction temperature below 90°C. Avoid strong bases like KOtBu.[1] |

| Sticky Solid | Residual DMF. | Wash organic layer thoroughly with water/brine during workup.[1] Lyophilize if necessary.[1] |

References

-

General Synthesis of O-Alkyl Salicylamides

-

Fluoroethylation Conditions (Radiochemistry Context)

- Source: "Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application...

- Relevance: Validates the reactivity of 1-bromo-2-fluoroethane with phenols/amides in acetonitrile/DMF systems.

-

URL: (Contextual match from search)[1]

-

Physical Data Validation

-

Alternative Ether Synthesis (Xanthate Method)

- Source: Organic Syntheses, Coll. Vol. 10, p. 4 (2004).

- Relevance: Provides background on handling fluoro-alkyl groups.

-

URL:[1]

Sources

- 1. N-((1R)-1-(4-bromophenyl)ethyl)-5-fluoro-2-hydroxybenzamide | C15H13BrFNO2 | CID 5496910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salicylamide, bromo- | SIELC Technologies [sielc.com]

- 3. 2,5-Bis(2,2,2-trifluoroethoxy)benzamide | C11H9F6NO3 | CID 2727065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US2570502A - Preparation of salicylamide - Google Patents [patents.google.com]

- 6. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

High-throughput screening assays involving 2-(2-Fluoroethoxy)benzoyl chloride

Application Note & Protocols

Topic: High-Throughput Screening Assays for Covalent Ligand Discovery Using 2-(2-Fluoroethoxy)benzoyl Chloride

Abstract

The resurgence of covalent inhibitors in drug discovery, underscored by several recent FDA-approved drugs, has intensified the need for robust high-throughput screening (HTS) methodologies to identify and characterize these unique molecules.[1][2] Covalent drugs offer distinct advantages, including enhanced potency and prolonged duration of action, by forming a stable bond with their target protein.[1][3] This guide provides a comprehensive framework for designing and executing HTS campaigns using 2-(2-Fluoroethoxy)benzoyl chloride, a representative electrophilic compound. As an acyl chloride, this reagent can serve as a reactive fragment or building block to covalently modify nucleophilic residues on protein targets. We detail field-proven protocols for intact protein mass spectrometry and differential scanning fluorimetry, alongside critical insights into data analysis, hit validation, and the fundamental principles of covalent screening.

Introduction: The Covalent Advantage in Drug Discovery

Covalent inhibitors function by forming a permanent, irreversible bond with their biological target, typically with a nucleophilic amino acid residue such as cysteine, lysine, or serine.[1] This mechanism contrasts with non-covalent drugs, which rely on reversible interactions. The key advantage of this approach is the potential for complete target occupancy at lower concentrations, leading to sustained pharmacological effects and potentially reduced dosing frequency.[4]

However, the deliberate use of reactive chemistry presents a significant challenge: balancing target-specific reactivity with off-target promiscuity to avoid toxicity.[5] High-throughput screening (HTS) provides an essential toolkit to navigate this challenge by enabling the rapid evaluation of thousands of compounds, allowing for the early identification of potent and selective covalent modifiers.[6][7]

This document focuses on 2-(2-Fluoroethoxy)benzoyl chloride as a model electrophile. Its benzoyl chloride core is a well-established reactive group, or "warhead," capable of acylating various nucleophilic residues, making it a versatile tool for screening against a wide range of protein targets.

Mechanism of Covalent Inhibition

The interaction between a covalent inhibitor and its target protein is typically a two-step process. First, the inhibitor (I) reversibly binds to the target protein (P) to form a non-covalent complex (P·I). This initial binding is driven by standard intermolecular forces. Following this recognition event, the reactive warhead on the inhibitor forms a permanent covalent bond with a nearby nucleophile on the protein, resulting in the inactivated complex (P-I).[4]

Caption: General mechanism of targeted covalent inhibition.

The Reagent: 2-(2-Fluoroethoxy)benzoyl Chloride

Chemical Properties and Reactivity

2-(2-Fluoroethoxy)benzoyl chloride is an acyl chloride derivative. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. While specific data for this exact molecule is not widely published, its properties can be reliably inferred from its parent structure, benzoyl chloride, and related analogs like 2-fluorobenzoyl chloride.[8][9]

| Property | Expected Value / Characteristic | Rationale / Source |

| Molecular Formula | C₉H₈ClFO₂ | By structure |

| Molecular Weight | 202.61 g/mol | By structure |

| Appearance | Colorless to light-yellow fuming liquid | Analogy to Benzoyl Chloride[10][11] |

| Reactivity | Highly reactive with nucleophiles (e.g., -SH, -OH, -NH₂) | Acyl chloride functional group[9] |

| Aqueous Stability | Decomposes in water | Reacts with water to form the corresponding carboxylic acid and HCl.[9][12] |

Scientist's Note (Causality): The high reactivity of the acyl chloride is the very reason it is a useful tool for covalent screening. However, this also means it will readily hydrolyze in aqueous buffer. Therefore, stock solutions must be prepared in anhydrous solvent (e.g., DMSO), and incubation times in aqueous assay buffers must be carefully optimized to allow for protein binding before complete hydrolysis of the compound occurs.

Critical Safety and Handling Precautions

Acyl chlorides like 2-(2-Fluoroethoxy)benzoyl chloride are corrosive, lachrymatory (tear-inducing), and react violently with water.[10][12] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles combined with a face shield.[13][14][15]

-

Dispensing: Use positive displacement pipettes or glass syringes for accurate handling of the neat liquid.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[13][16] The container must be kept tightly sealed.

-

Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a sealed container for hazardous waste disposal. Do not use water.[10][16]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][16] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][16] If inhaled, move to fresh air immediately.[14]

High-Throughput Screening Workflow

A successful HTS campaign for covalent inhibitors requires a multi-stage approach to identify true hits and eliminate artifacts. The workflow is designed to move from a broad primary screen to increasingly specific validation assays.

Caption: A multi-phase workflow for covalent inhibitor HTS.

Detailed Experimental Protocols

Protocol: General Handling and Stock Preparation

Rationale: Proper stock preparation is critical for reproducibility. Due to the water-reactivity of 2-(2-Fluoroethoxy)benzoyl chloride, anhydrous conditions are essential.

-

Materials:

-

2-(2-Fluoroethoxy)benzoyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Low-retention polypropylene microcentrifuge tubes

-

Positive displacement pipette or calibrated glass syringe

-

-

Procedure:

-

Allow the vial of 2-(2-Fluoroethoxy)benzoyl chloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Inside a chemical fume hood, carefully transfer a precise volume of the neat compound into a tared microcentrifuge tube containing anhydrous DMSO.

-

Prepare a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly to ensure complete dissolution.

-

Create serial dilutions from this stock in anhydrous DMSO to prepare intermediate concentrations for direct addition to assay plates.

-

Store all stock solutions at -20°C or -80°C with desiccant to minimize degradation. Avoid repeated freeze-thaw cycles.

-

Protocol: High-Throughput Intact Protein MS Screening

Principle: This is a direct and robust method to detect covalent modification. The mass of the target protein is measured by mass spectrometry. Formation of a covalent bond with the compound results in a predictable mass increase, confirming target engagement.[1][4][17]

-

Materials:

-

Purified target protein of high purity (>95%)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Compound plates (384-well) with 2-(2-Fluoroethoxy)benzoyl chloride and controls, pre-diluted in DMSO.

-

Quenching solution (e.g., 10% formic acid in water)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

-

Procedure:

-

Protein Preparation: Dilute the target protein to the final working concentration (e.g., 2-5 µM) in the assay buffer.

-

Compound Addition: Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of compound stock from the source plate into the assay plate containing the protein solution. The final DMSO concentration should be kept low (<1%).

-

Controls: Include the following controls on every plate:

-

Negative Control: Protein + DMSO (no compound). This defines the baseline mass of the unmodified protein.

-

Positive Control: Protein + a known covalent inhibitor for the target (if available).

-

-

Incubation: Gently mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 30-60 minutes).

-

Scientist's Note: The incubation time is a critical parameter that must be optimized. It needs to be long enough for the covalent reaction to occur but short enough to minimize compound hydrolysis.

-

-

Quenching: Stop the reaction by adding the quenching solution. This acidifies the sample, halting further reaction and preparing it for MS analysis.

-

LC-MS Analysis: Inject the quenched samples onto the LC-MS system. The LC step is used for rapid desalting. The MS acquires the full mass spectrum of the protein.

-

Data Processing: Deconvolute the raw mass spectra to determine the intact protein mass for each well. Calculate the percentage of modified protein by comparing the peak intensities of the unmodified (M) and modified (M + mass of compound) species.

-

Protocol: High-Throughput Differential Scanning Fluorimetry (DSF)

Principle: DSF, or thermal shift assay, measures a protein's thermal stability. Covalent binding of a ligand often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored in a high-throughput manner using a fluorescent dye that binds to unfolded proteins.[4]

-

Materials:

-

Purified target protein (2-5 µM)

-

DSF assay buffer (HEPES or PBS, pH 7.4)

-

Fluorescent dye (e.g., SYPRO Orange, used at 5x final concentration)

-

Compound plates (384-well)

-

qPCR instrument capable of performing a thermal melt

-

-

Procedure:

-

Master Mix Preparation: Prepare a master mix containing the target protein and the fluorescent dye in the DSF assay buffer.

-

Plate Preparation: Dispense the master mix into the wells of a 384-well PCR plate.

-

Compound Addition: Add nanoliter volumes of compound stocks and controls (as in the MS protocol) to the appropriate wells.

-

Incubation: Incubate the plates at room temperature for 30-60 minutes to allow for covalent bond formation.

-

Thermal Melt: Seal the plate and place it in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25°C to 95°C with fluorescence readings at every increment.

-

Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) for each compound-treated well relative to the DMSO control (ΔTm = Tm_compound - Tm_DMSO). A significant positive ΔTm indicates stabilization and a potential hit.

-

Data Analysis and Hit Validation

High-throughput screening data is inherently noisy, making rigorous data analysis and hit validation essential to eliminate false positives.[18]

| Parameter | Intact Protein MS | Differential Scanning Fluorimetry (DSF) |

| Primary Readout | % Protein Modification | ΔTm (°C) |

| Hit Criteria | % Modification > 3 standard deviations above the mean of negative controls (e.g., >20%) | ΔTm > 3 standard deviations above the mean of negative controls (e.g., > 2°C) |

| Common False Positives | Non-specific binders, compound aggregation, interfering substances with similar mass | Assay technology interference (fluorescent compounds), compounds affecting protein solubility |

Hit Confirmation and Triage

-

Re-test: All initial hits should be re-tested from freshly prepared compound solutions under the same assay conditions to confirm activity.[18]

-

Dose-Response: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to determine potency (EC₅₀ for modification or thermal shift).

-

Orthogonal Validation: It is crucial to validate hits in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.[5] For example, if the primary screen was MS-based, a DSF or a functional enzyme activity assay should be used for validation.

-

Kinetic Characterization: For promising hits, determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal rate) to fully characterize the efficiency of covalent modification.

References

-

OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved from [Link]

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

-

Zhang, Z. Y., et al. (n.d.). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. Retrieved from [Link]

-

Atomwise. (2021). A virtual high-throughput screening pipeline for covalent inhibitors. Retrieved from [Link]

-

Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

-

Erlanson, D. A., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Retrieved from [Link]

-

Genedata. (n.d.). High-Throughput Intact Covalent Binding: Analysis Automation Workflow for Scaled Multiplexed Screening with Stringent Control of Quality. Retrieved from [Link]

-

Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Retrieved from [Link]

-

Kleiner, P., et al. (n.d.). An electrophilic fragment screening for the development of small molecules targeting caspase-2. PMC. Retrieved from [Link]

-

Oncodesign Services. (2025). Accessing “Undruggable” Targets with Covalent Compounds. Retrieved from [Link]

-

Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

-

Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Retrieved from [Link]

-

Bateman, L. A., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

Zavareh, R. B., et al. (2025). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (PDF). Retrieved from [Link]

-

Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

-

NJDOH. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A direct-to-biology high-throughput chemistry approach to reactive fragment screening. Chemical Science. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

-

Monteiro, J. F., et al. (n.d.). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

-

BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

-

MDPI. (2019). A Novel High-Throughput Assay Enables the Direct Identification of Acyltransferases. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

ChemAnalyst. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]

-

NICNAS. (2014). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE (BENZOİL KLORÜR). Retrieved from [Link]

Sources

- 1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. OTAVA Covalent Inhibitors Library [otavachemicals.com]

- 4. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. oncodesign-services.com [oncodesign-services.com]

- 6. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 7. High Throughput Screening (HTS) Services | Evotec [evotec.com]

- 8. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 10. nj.gov [nj.gov]

- 11. atamankimya.com [atamankimya.com]

- 12. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. echemi.com [echemi.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. carlroth.com [carlroth.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. High-Throughput Intact Covalent Binding: Analysis Automation Workflow for Scaled Multiplexed Screening with Stringent Control of Quality [genedata.com]

- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Scale-up synthesis of compounds derived from 2-(2-Fluoroethoxy)benzoyl chloride

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It moves beyond basic synthesis to address scale-up dynamics, safety criticalities, and quality attributes required for GLP/GMP environments.

Executive Summary

The 2-(2-fluoroethoxy)benzoyl moiety is a critical pharmacophore in medicinal chemistry, often employed to modulate lipophilicity and metabolic stability (via the fluorine effect) in dopamine D2 antagonists, 5-HT4 agonists, and PET radiotracers. While the synthesis is straightforward on a milligram scale, multi-kilogram scale-up presents distinct challenges: control of alkylation exotherms , management of genotoxic impurities (GTIs) , and handling of reactive acid chlorides without hydrolysis.

This guide details a robust, scalable protocol for synthesizing 2-(2-Fluoroethoxy)benzoyl chloride starting from methyl salicylate, emphasizing a "Quality by Design" (QbD) approach to minimize chromatographic purification.

Retrosynthetic Strategy & Pathway

The most efficient industrial route avoids the direct handling of 2-fluorophenol (expensive/corrosive) and instead utilizes the alkylation of salicylic esters followed by hydrolysis and chlorination.

Reaction Scheme (DOT Visualization)

Figure 1: Linear synthesis pathway designed for intermediate isolation and purification via crystallization, minimizing column chromatography.

Module 1: Synthesis of the Precursor Acid

Target: 2-(2-Fluoroethoxy)benzoic acid (CAS: 80040-05-9)

Critical Process Parameters (CPPs)

-

Solvent Selection: DMF is standard for SN2 reactions but difficult to remove. Methyl Ethyl Ketone (MEK) or Acetonitrile are preferred for scale-up due to lower boiling points and easier aqueous workup.

-

Base: Potassium Carbonate (

) (milled) provides a controlled release of the phenolate anion, reducing dimer formation compared to NaH. -

Stoichiometry: Use 1.2 equivalents of 1-bromo-2-fluoroethane. Note: This reagent is a potential alkylating GTI; excess must be quenched.

Scale-Up Protocol (1.0 kg Batch Basis)

-

Reactor Setup: 10 L Jacketed Glass Reactor, overhead stirrer, reflux condenser, N2 purge.

-

Charging: Charge Methyl Salicylate (1.0 kg, 6.57 mol) and Acetonitrile (5.0 L).

-

Base Addition: Add anhydrous

(1.36 kg, 9.85 mol) under stirring. -

Alkylation: Add 1-bromo-2-fluoroethane (1.0 kg, 7.88 mol). Caution: Highly Toxic.

-

Reaction: Heat to reflux (80-82°C) for 12-16 hours. Monitor by HPLC (Target: <1% SM).

-

Workup:

-

Cool to 20°C. Filter off inorganic salts.

-

Concentrate filtrate to remove Acetonitrile.

-

Dissolve residue in Toluene (3 L) and wash with water (2 x 1 L) to remove residual bromide.

-

-

Hydrolysis (In-Situ):

-

To the toluene layer, add MeOH (2 L) and 20% NaOH solution (2.0 L).

-

Heat to 50°C for 4 hours.

-

Phase separation: Discard organic layer (removes unreacted esters).

-

Acidify aqueous layer with HCl to pH 1-2.[1]

-

Crystallization: The product precipitates. Cool to 5°C, filter, and wash with cold water.

-

Drying: Vacuum oven at 45°C.

-

Yield Expectation: 85-90% (White crystalline solid). Purity: >98% (HPLC).

Module 2: Acid Chloride Formation

Target: 2-(2-Fluoroethoxy)benzoyl chloride[2]

The "Toluene Advantage"

While Thionyl Chloride (

Protocol

-

Charging: Suspend dried 2-(2-Fluoroethoxy)benzoic acid (500 g) in anhydrous Toluene (2.5 L).

-

Catalysis: Add DMF (2.0 mL). Mechanism: Forms the reactive Vilsmeier-Haack intermediate.

-

Chlorination: Add

(390 g, 1.2 eq) dropwise over 60 mins at 20-25°C. -

Reaction: Heat to 60-65°C for 3 hours. Solution becomes clear.

-

Isolation:

-

Distill off Toluene and excess

under reduced pressure (50°C, 100 mbar). -

Chase with fresh Toluene (2 x 500 mL) to ensure removal of acidic gases.

-

-

Product: Pale yellow oil (solidifies upon cooling). Used directly in the next step to prevent hydrolysis.

Module 3: Downstream Coupling (Application)

Scenario: Coupling with a secondary amine (e.g., a piperidine derivative) to form a bioactive amide.

Schotten-Baumann vs. Anhydrous

For scale-up of lipophilic benzamides, anhydrous conditions are preferred over Schotten-Baumann (biphasic) to prevent hydrolysis of the costly fluorinated acid chloride.

Coupling Protocol

-

Dissolve the amine (1.0 eq) and Triethylamine (1.5 eq) in DCM or THF at 0°C.

-

Add the solution of 2-(2-Fluoroethoxy)benzoyl chloride (1.05 eq) in DCM dropwise.

-

Maintain temperature <10°C to minimize impurities.

-

Warm to RT and stir for 2 hours.

-

Quench: Add water. Wash organic layer with 1N HCl (removes unreacted amine) and sat.

(removes unreacted acid).

Process Safety & Analytical Controls

Safety Logic (Graphviz)

Figure 2: Critical safety controls for handling alkylating agents and acidic off-gases.

Analytical Specifications

| Test | Method | Specification | Rationale |

| Assay | HPLC (UV 254nm) | >98.0% | Ensure potency of intermediate. |

| Water Content | Karl Fischer | <0.1% | Critical for Acid Chloride stability. |

| Fluoride ID | Singlet ~ -220 ppm | Confirm F-C bond integrity (no defluorination). | |

| Residual Bromide | Ion Chromatography | <100 ppm | Control of genotoxic alkyl halide carryover. |

Troubleshooting Guide

-

Issue: Low yield in alkylation step.

-

Cause: Incomplete reaction or hydrolysis of the alkyl bromide.

-

Fix: Ensure anhydrous conditions; switch solvent to Acetone/DMF mix if reactivity is low.

-

-

Issue: Product Acid Chloride solidifies in the condenser.

-

Cause: High melting point of the intermediate.

-

Fix: Maintain condenser temperature at 40°C or use a heat-traced line.

-

-

Issue: Defluorination (formation of vinyl ether).

-

Cause: Excessive base strength or temperature during alkylation.

-

Fix: Stick to

; avoid NaOH/NaH in the alkylation step. Keep Temp <90°C.

-

References

-